

13-Hydroxylupanine CAS number and synonyms

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Compound of Interest

Compound Name: 13-Hydroxylupanine

Cat. No.: B15604470

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13-Hydroxylupanine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in various species of the *Lupinus* genus. This document provides a comprehensive technical overview of **13-Hydroxylupanine**, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction from natural sources and subsequent analysis are provided. Furthermore, its biosynthetic pathway and a proposed mechanism of action are illustrated to support further research and development.

Chemical Identity and Properties

13-Hydroxylupanine, with the CAS Number 15358-48-2, is a tetracyclic alkaloid that has garnered interest for its biological activities.^{[1][2][3][4][5]}

Synonyms

The compound is known by several synonyms in scientific literature, which are listed in Table 1.

Table 1: Synonyms of **13-Hydroxylupanine**

| Synonym | Reference |
|---|-----------|
| (+)-13 α -Hydroxylupanine | [2] |
| 13-Hydroxy 2-oxosparteine | [1] |
| 13 α -Hydroxy-2-oxosparteine | |
| (2S,7S,7aR,14S,14aS)-Dodecahydro-2-hydroxy-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1][6]diazocin-11-one | [3] |
| 13-Hydroxylupanine | [7] |
| 13-Oxylupanine | [3] |
| Jamaidine | [8] |
| Octalupine | |
| d-Hydroxylupanine | [8] |

Physicochemical Properties

A summary of the key physicochemical properties of **13-Hydroxylupanine** is presented in Table 2. These properties are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of **13-Hydroxylupanine**

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₁₅ H ₂₄ N ₂ O ₂ | [1][7] |
| Molecular Weight | 264.36 g/mol | [1][7] |
| Appearance | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO | [6] |
| logP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | [9] |
| Water Solubility (log ₁₀ WS) | -1.71 (Computed) | [10] |
| Storage Temperature | -20°C | |

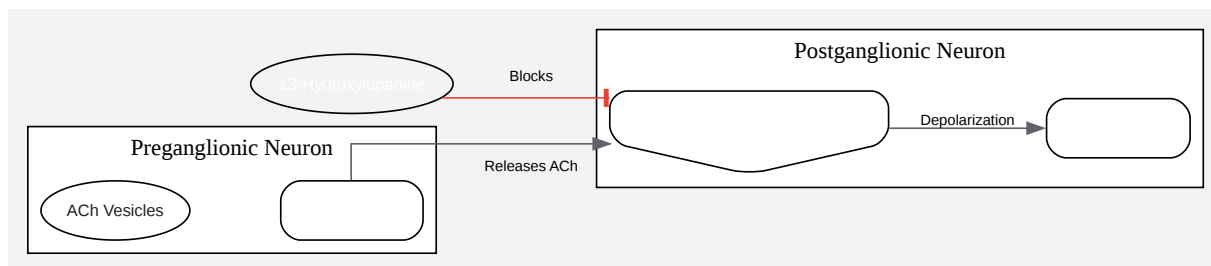
Biological Activity and Mechanism of Action

13-Hydroxylupanine exhibits a range of biological activities. It has demonstrated significant antimicrobial and antifungal properties. Extracts containing **13-hydroxylupanine** have shown activity against bacteria such as *Bacillus subtilis*, *Staphylococcus aureus*, and *Pseudomonas aeruginosa*, and moderate to weak activity against *Candida albicans*, *Kluyveromyces krusei*, and *Escherichia coli*.

Pharmacologically, **13-Hydroxylupanine** is known to block ganglionic transmission, which suggests its interaction with nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[11] This action can lead to a decrease in cardiac contractility and contraction of uterine smooth muscle.

Proposed Mechanism of Action: Ganglionic Blockade

The inhibitory effect on ganglionic transmission is likely due to the antagonist activity of **13-Hydroxylupanine** at nicotinic acetylcholine receptors. In autonomic ganglia, acetylcholine released from preganglionic neurons binds to nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. By blocking these receptors, **13-Hydroxylupanine** can interrupt this transmission.

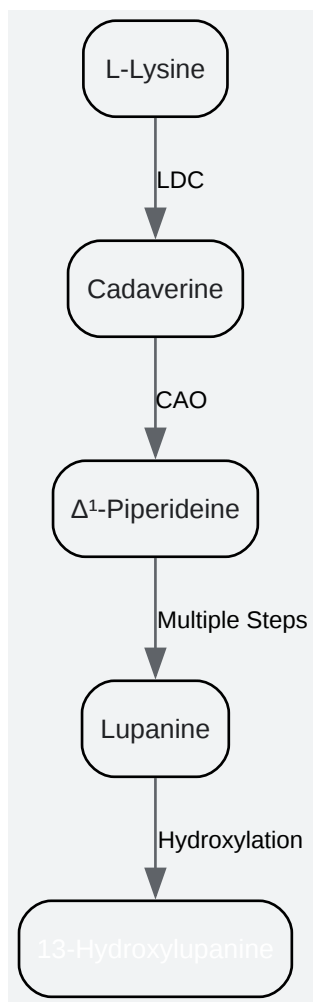


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Proposed Mechanism of Ganglionic Blockade by **13-Hydroxylupanine**.

Biosynthesis

13-Hydroxylupanine is a quinolizidine alkaloid synthesized in plants from the amino acid L-lysine. The biosynthetic pathway involves several enzymatic steps, starting with the decarboxylation of lysine to form cadaverine. Through a series of cyclization and modification reactions, the core quinolizidine skeleton is formed and subsequently hydroxylated to yield **13-Hydroxylupanine**.



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Simplified Biosynthetic Pathway of **13-Hydroxylupanine**.

Experimental Protocols

Extraction of 13-Hydroxylupanine from Lupinus Seeds

The following is a generalized acid-base extraction protocol for the isolation of quinolizidine alkaloids, including **13-Hydroxylupanine**, from Lupinus seeds.

Materials:

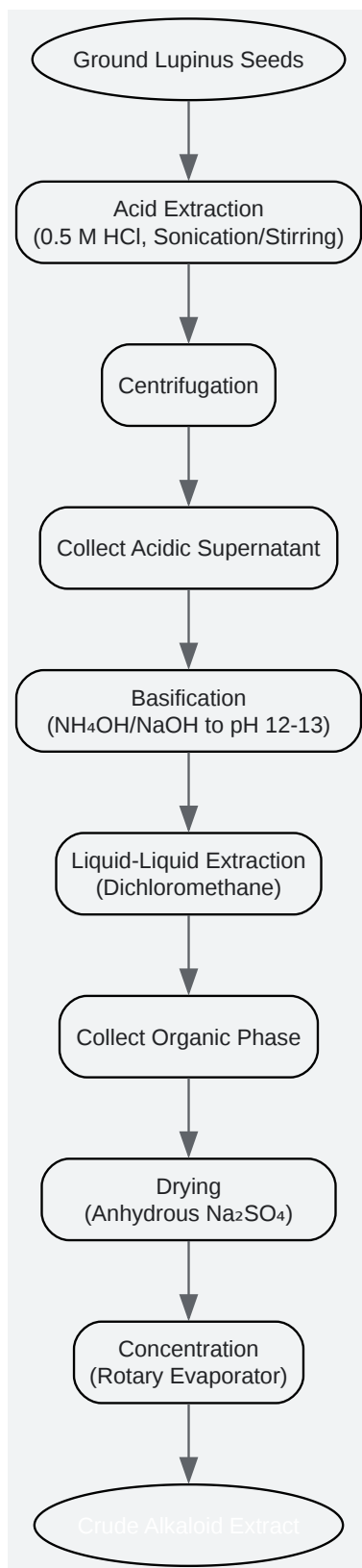
- Dried and finely ground Lupinus seeds
- 0.5 M HCl

- Concentrated NH_4OH or 25% NaOH solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Na_2SO_4
- Rotary evaporator
- Centrifuge
- Separatory funnel
- pH meter or pH paper

Procedure:

- Acid Extraction:
 1. Weigh 2 g of the ground lupin seed flour and suspend it in 20 mL of 0.5 M HCl .
 2. Sonicate the mixture for 30 minutes or stir vigorously for 1-2 hours at room temperature.
 3. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
 4. Carefully decant and collect the acidic aqueous supernatant.
 5. Repeat the extraction of the pellet with another 20 mL of 0.5 M HCl and combine the supernatants.
- Basification and Liquid-Liquid Extraction:
 1. Transfer the combined acidic extract to a separatory funnel.
 2. Slowly add concentrated NH_4OH or 25% NaOH solution dropwise while stirring until the pH of the solution is adjusted to 12-13.
 3. Add 40 mL of dichloromethane to the separatory funnel.
 4. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

5. Allow the layers to separate completely. The organic layer (bottom) will contain the alkaloids.
 6. Drain the lower organic layer into a clean flask.
 7. Repeat the extraction of the aqueous layer twice more with 20 mL of dichloromethane each time.
 8. Combine all the organic extracts.
- Drying and Concentration:
 1. Add a sufficient amount of anhydrous Na_2SO_4 to the combined organic extract to remove any residual water. Swirl gently and let it stand for 15-20 minutes.
 2. Filter the dried organic extract to remove the Na_2SO_4 .
 3. Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C .
 4. The resulting residue contains the crude alkaloid extract, including **13-Hydroxylupanine**.



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Workflow for the Extraction of **13-Hydroxylupanine**.

Analysis by HPLC-MS/MS

The following is a representative method for the quantification of **13-Hydroxylupanine** in an extract.[\[12\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid or heptafluorobutyric acid (HFBA).[\[12\]](#)
- Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or HFBA.[\[12\]](#)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-5 min: Linear gradient to 50% B
 - 5-9 min: Hold at 50% B
 - 9-12 min: Linear gradient to 90% B
 - 12-13 min: Hold at 90% B
 - 13-14 min: Return to 10% B
 - 14-15 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 265.2
- Product Ions (Q3): Specific product ions for **13-Hydroxylupanine** should be determined by direct infusion of a standard. Common fragments for quinolizidine alkaloids involve losses of parts of the cyclic system.
- Collision Energy and other MS parameters: Optimize based on the specific instrument and standard compound.

Conclusion

13-Hydroxylupanine is a quinolizidine alkaloid with notable biological activities that warrant further investigation. This guide provides foundational technical information to aid researchers in the isolation, identification, and characterization of this compound. The detailed protocols and illustrated pathways offer a starting point for future studies aimed at exploring its full therapeutic potential.

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